molecular formula C9H19N3O B1438291 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine CAS No. 928003-92-3

2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine

Cat. No. B1438291
M. Wt: 185.27 g/mol
InChI Key: RYUJXKQEZJLFDB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like density, melting point, boiling point, etc . Unfortunately, specific physical and chemical properties for 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine are not provided in the available resources.

Scientific Research Applications

Synthesis and Biological Activities

1,4-Diazepines, including compounds structurally related to 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine, have been extensively studied for their synthesis, chemical reactions, and wide range of biological activities. These compounds are recognized for their significance in the pharmaceutical industry due to their diverse biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis and reactivity of 1,4-diazepines, along with their potential pharmaceutical applications, have been a subject of continuous scientific exploration. The objective is to exploit these biological activities for the development of new therapeutic agents (Rashid et al., 2019).

Environmental Impact and Treatment

Research on benzodiazepine derivatives, including 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine, extends to their environmental occurrence, fate, and transformation. Studies have indicated that benzodiazepines are emerging environmental contaminants due to their widespread prescription and potential persistence in the environment. Investigating their removal during water treatment and identifying transformation products formed during such processes are crucial for understanding and mitigating their environmental impact. This knowledge contributes to developing strategies for efficient removal from wastewater and protecting aquatic ecosystems (Kosjek et al., 2012).

Biomedical Applications

Further research into the biomedical applications of chitin, chitosan, and their derivatives, which share structural similarities with 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine, demonstrates their utility in wound healing, drug delivery systems, and cancer treatment. These materials are valued for their biocompatibility, biodegradability, and ability to facilitate tissue repair and drug delivery. Their development and application in the medical field highlight the broader potential of nitrogen-containing compounds in healthcare solutions (Azuma et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is not provided in the available resources .

properties

IUPAC Name

1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(13)12-5-2-4-11(6-3-10)7-8-12/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUJXKQEZJLFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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